2-(Dimethylamino)ethyl acrylate hydrochloride

Degradable Biomaterials Controlled Release Gene Delivery

2-(Dimethylamino)ethyl acrylate hydrochloride (CAS 51961-06-9), with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol, is the hydrochloride salt of the cationic acrylate monomer 2-(dimethylamino)ethyl acrylate (DMAEA). This compound features a highly reactive acrylate moiety and a tertiary amine group that can be protonated or quaternized to introduce permanent or pH-dependent cationic charge into polymer backbones.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 51961-06-9
Cat. No. B12709835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethyl acrylate hydrochloride
CAS51961-06-9
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C=C.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-4-7(9)10-6-5-8(2)3;/h4H,1,5-6H2,2-3H3;1H
InChIKeySSZXAJUPVKMUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)ethyl acrylate hydrochloride (CAS 51961-06-9): A Water-Soluble Cationic Acrylate Monomer for Charge-Shifting Polycations


2-(Dimethylamino)ethyl acrylate hydrochloride (CAS 51961-06-9), with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol, is the hydrochloride salt of the cationic acrylate monomer 2-(dimethylamino)ethyl acrylate (DMAEA) [1]. This compound features a highly reactive acrylate moiety and a tertiary amine group that can be protonated or quaternized to introduce permanent or pH-dependent cationic charge into polymer backbones [2]. Its water-soluble, solid salt form offers distinct handling and stability advantages over the volatile, liquid free base (CAS 2439-35-2) for precise formulation and storage, making it a key building block for synthesizing charge-shifting polycations, stimuli-responsive hydrogels, and cationic flocculants .

Why 2-(Dimethylamino)ethyl acrylate hydrochloride Cannot Be Interchanged with Closely Related Cationic Monomers


In-class cationic acrylate and methacrylate monomers, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), 2-(diethylamino)ethyl acrylate (DEAEA), and 3-(dimethylamino)propyl acrylate (DMAPA), are often treated as interchangeable building blocks for cationic polymers. This practice introduces significant performance risks and analytical variability. Fundamental differences in the acrylate versus methacrylate backbone, as well as variations in the aminoalkyl spacer length, dictate dramatically different hydrolytic stability profiles [1], copolymerization reactivity ratios [2], and pH-responsive charge-shifting kinetics [3]. Substituting the hydrochloride salt of 2-(Dimethylamino)ethyl acrylate for its free base or a methacrylate analog without rigorous requalification will lead to polymers with altered degradation rates, unpredictable copolymer compositions, and compromised performance in critical applications such as controlled gene delivery, flocculation under specific shear conditions, and the design of degradable hydrogels [4].

Quantitative Differentiation of 2-(Dimethylamino)ethyl acrylate hydrochloride Against Primary Analogs


Hydrolytic Instability: PDMAEA Hydrolyzes >100× Faster Than PDMAEMA at 80°C

The polymer derived from this compound, poly(2-(dimethylamino)ethyl acrylate) or PDMAEA, undergoes rapid, self-catalyzed hydrolysis, a feature that fundamentally distinguishes it from the widely used analog poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). Accelerated degradation studies at 80°C, comparing PDMAEA and PDMAEMA at both pH 1 and 7, demonstrated that PDMAEA is significantly more sensitive to hydrolysis than PDMAEMA [1]. This intrinsic lability is further evidenced by studies showing that PDMAEA reaches a limiting conversion of approximately 60% after just 1–2 weeks at ambient temperature [2]. In contrast, PDMAEMA is substantially more stable to hydrolytic degradation in its free form [1].

Degradable Biomaterials Controlled Release Gene Delivery

Copolymerization Kinetics: DMAEA Reactivity Ratio (r₁=0.37) with APM Quantifies Monomer Incorporation

In copolymerization with N-(3-aminopropyl)methacrylamide (APM), ¹H NMR was used to determine the monomer reactivity ratios at pH 3–4, where both monomers were protonated and DMAEA was hydrolytically stable [1]. The reactivity ratio for 2-(dimethylamino)ethyl acrylate (DMAEA, M₁) was determined to be r₁ = 0.37, while that for APM (M₂) was r₂ = 0.89 [1]. These values are essential for predicting copolymer composition drift and designing polymers with precise monomer sequences.

Polymer Synthesis RAFT Polymerization Controlled Architecture

Charge-Shifting Kinetics: DMAEA Hydrolysis Rate Follows pH 9 > 7 > 5

The hydrolysis of DMAEA units within a copolymer, which leads to a shift in net polymer charge from cationic toward neutral and anionic, is a key differentiating feature. Quantitative ¹H NMR analysis of P(APM-co-DMAEA) copolymers revealed that the rate of DMAEA unit hydrolysis is strongly pH-dependent, following the trend pH 9 > 7 > 5 [1]. This pH-sensitive degradation is a hallmark of DMAEA-based polymers and is not observed in their more hydrolytically stable methacrylate counterparts, such as DMAEMA.

pH-Responsive Polymers Drug Delivery Surface Coatings

Hydrogel Swelling Capacity: Poly(DMAEA-co-NNDMAAm) Achieves 188 g/g Water Uptake

Hydrogels synthesized from 2-(dimethylamino)ethyl acrylate (DMAEA) and N,N'-dimethyl acrylamide (NNDMAAm) via free-radical copolymerization exhibit high water absorption capacity [1]. The copolymer poly(DMAEA-co-NNDMAAm) with a feed mol ratio of 2:1 was found to have optimal swelling properties, achieving a water-absorption value of 188 g of water per g of dry polymer (xerogel) in distilled water [1]. This quantitative swelling value provides a benchmark for comparing the performance of DMAEA-based hydrogels against those synthesized from other cationic monomers.

Hydrogels Superabsorbent Polymers Stimuli-Responsive Materials

Flocculation Performance: Copolymers with Higher Intrinsic Viscosity Yield More Compact, Shear-Resistant Flocs

A series of acrylamide/dimethylaminoethylacrylate methyl chloride (AM-co-DMAEA) copolymers were evaluated as flocculants for precipitated calcium carbonate [1]. The study demonstrated that copolymers with higher intrinsic viscosity (IV), which correlates with higher molecular weight and lower charge density, originated smaller, more compact flocs that were more resistant to shear forces [1]. This structure-property relationship is specific to the AM-co-DMAEA system and provides a rational basis for selecting polymers with the appropriate IV for specific process conditions, such as high-shear papermaking.

Water Treatment Flocculation Polyelectrolytes

Optimal Application Scenarios for 2-(Dimethylamino)ethyl acrylate hydrochloride Driven by Quantitative Performance Data


Synthesis of Charge-Shifting Polycations for Non-Viral Gene Delivery Vectors

The rapid, self-catalyzed hydrolysis of PDMAEA (achieving ~60% conversion in 1-2 weeks) [1] is a critical design feature for creating biodegradable gene delivery vectors. This allows the polymer to condense and protect nucleic acids through electrostatic interactions, then degrade into neutral or anionic fragments post-delivery, facilitating cargo release and reducing long-term cytotoxicity [2]. The pH-dependent hydrolysis (pH 9 > 7 > 5) [3] further enables the design of systems that are stable during formulation and circulation but trigger cargo release within the acidic endosomal compartment or specific tissue microenvironments.

Design of Copolymers with Precisely Controlled Composition for RAFT Polymerization

The determined reactivity ratio of r₁ (DMAEA) = 0.37 with N-(3-aminopropyl)methacrylamide (APM) [3] is essential for practitioners of controlled radical polymerization techniques like RAFT. This specific value allows for the accurate calculation of monomer feed ratios required to synthesize copolymers with a targeted, gradient, or statistical distribution of DMAEA units along the polymer backbone. This level of compositional control is necessary for generating well-defined polymer architectures for fundamental studies or for optimizing the performance of advanced materials like block copolymer self-assemblies.

Formulation of Superabsorbent, pH-Responsive Hydrogels for Biomedical or Agricultural Applications

The ability to synthesize hydrogels with a quantitatively defined water uptake capacity of 188 g/g [4] using a specific 2:1 feed ratio of DMAEA to N,N'-dimethyl acrylamide (NNDMAAm) provides a robust, citable benchmark for quality control and performance prediction. The intrinsic pH-sensitivity of the DMAEA unit, which influences both swelling and the polymer's net charge, makes these hydrogels excellent candidates for applications requiring environment-responsive behavior, such as controlled release of agrochemicals triggered by soil acidity or drug delivery systems activated by changes in gastrointestinal pH.

Engineering Shear-Resistant Cationic Flocculants for High-Stress Industrial Processes

The established correlation between the intrinsic viscosity (IV) of AM-co-DMAEA copolymers and the resultant floc properties—specifically, that higher IV yields smaller, more compact, and shear-resistant flocs [5]—provides a direct, data-driven guideline for selecting or designing flocculants for demanding applications. In industries like papermaking or mining, where flocs are subjected to high shear forces during pumping and processing, this knowledge enables the informed selection of a high-IV DMAEA-based copolymer to maintain floc integrity, optimize solid-liquid separation efficiency, and prevent process upsets.

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